Cas no 1807145-72-7 (5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine)

5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine
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- インチ: 1S/C8H7ClF2N2O2/c1-4-6(8(10)11)7(13(14)15)5(2-9)3-12-4/h3,8H,2H2,1H3
- InChIKey: KFBPZVQHNYIHBN-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C)C(C(F)F)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.7
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018435-500mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029018435-1g |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029018435-250mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807145-72-7 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine 関連文献
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5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridineに関する追加情報
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine (CAS No. 1807145-72-7)
5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine is a complex organic compound with the CAS number 1807145-72-7. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The molecule is characterized by a pyridine ring substituted with several groups: a chloromethyl group at position 5, a difluoromethyl group at position 3, a methyl group at position 2, and a nitro group at position 4.
The structure of 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine is highly functionalized, making it a versatile molecule for various applications in organic synthesis and materials science. The presence of the nitro group at position 4 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in different chemical reactions. Similarly, the chloromethyl and difluoromethyl groups provide additional functionality, such as potential sites for substitution or addition reactions.
Recent studies have highlighted the importance of such multifunctional pyridine derivatives in the development of advanced materials and pharmaceutical agents. For instance, the nitro group can serve as a directing group in nucleophilic aromatic substitution reactions, while the chloromethyl and difluoromethyl groups can act as leaving groups or participate in cross-coupling reactions. These properties make 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine a valuable intermediate in the synthesis of more complex molecules.
In terms of physical properties, 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine is typically a crystalline solid with a melting point that depends on its purity and degree of crystallinity. The compound is sparingly soluble in common organic solvents but can be dissolved in polar aprotic solvents such as dimethylformamide (DMF) or dimethoxyethane (DME). Its stability under various conditions has been studied extensively, with findings indicating that it is stable under normal storage conditions but may undergo decomposition under harsh thermal or oxidative conditions.
The synthesis of 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine involves multiple steps, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and nitration reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing byproduct formation and improving overall yield.
One of the most promising applications of 5-(Chloromethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine is in the field of agrochemicals. Its unique combination of functional groups makes it an ideal candidate for developing novel herbicides and insecticides with high efficacy and selectivity. Researchers have reported that this compound exhibits potent activity against various agricultural pests while showing minimal toxicity to non-target organisms.
In addition to its agricultural applications, 5-(Chloromethyl)-3-(difluorom methyl)-2-m ethyl-4-nitropyridine has also found use in materials science as a precursor for advanced polymers and functional materials. Its ability to undergo various polymerization reactions has led to its incorporation into high-performance polymers used in electronics and optoelectronics.
From a pharmacological perspective, 5-(Chloro methyl)-3 -(d ifluoro methyl ) - 2 - methyl - 4 - nitro pyridine has shown potential as a lead compound for drug discovery efforts targeting various diseases. Its structural features allow for further modification to enhance bioavailability and target specificity.
In conclusion, 5 -( Chloro methyl ) - 3 -(d ifl uoro methyl ) - 2 - methyl - 4 - nitro py ridine ( CAS No . 1807145 -72 -7 ) is a highly functionalized pyridine derivative with diverse applications across multiple fields . Its unique chemical properties , combined with recent advancements in synthetic methods , make it an invaluable tool for researchers and industry professionals alike . As ongoing studies continue to uncover new uses for this compound , its significance in modern chemistry is expected to grow further .
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